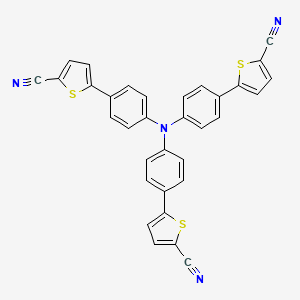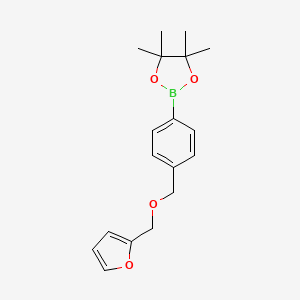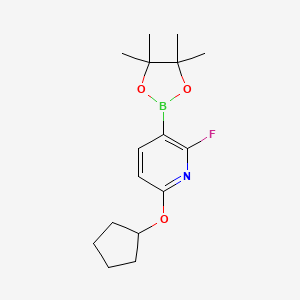
(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Boronic Acid Formation: The boronic acid moiety is introduced via a borylation reaction using a suitable boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: Palladium catalysts like Pd(PPh3)4 in the presence of a base such as potassium carbonate.
Major Products:
Substitution: Various substituted pyridines.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its boronic acid functionality.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
作用機序
The mechanism of action of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications such as enzyme inhibition and molecular recognition . The compound targets specific molecular pathways by interacting with key enzymes or receptors, thereby modulating their activity .
類似化合物との比較
- (2-(tert-Butoxycarbonyl)-4-chloropyridin-3-yl)boronic acid
- (2-(tert-Butoxycarbonyl)-5-chloropyridin-4-yl)boronic acid
- (2-(tert-Butoxycarbonyl)-6-fluoropyridin-4-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the Boc group and chlorine atom on the pyridine ring imparts unique reactivity and selectivity in chemical reactions .
- Reactivity: The presence of the boronic acid group allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4/c1-10(2,3)17-9(14)7-4-6(11(15)16)5-8(12)13-7/h4-5,15-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQUQPWIGCLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-([1,1'-Biphenyl]-4-yl(2-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8246888.png)




![2-(5-(Dibromomethyl)benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246912.png)


